molecular formula C19H39NO2 B13760573 n,n-Bis(2-ethylhexyl)-2-hydroxypropanamide CAS No. 6334-12-9

n,n-Bis(2-ethylhexyl)-2-hydroxypropanamide

Cat. No.: B13760573
CAS No.: 6334-12-9
M. Wt: 313.5 g/mol
InChI Key: RQMHAOKBYXXBPW-UHFFFAOYSA-N
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Description

Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- is an organic compound with the molecular formula C19H39NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with two 2-ethylhexyl groups and the alpha carbon is substituted with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- typically involves the reaction of propanamide with 2-ethylhexanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The general reaction scheme can be represented as follows:

Propanamide+2(2-ethylhexanol)Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy-\text{Propanamide} + 2 \text{(2-ethylhexanol)} \rightarrow \text{Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy-} Propanamide+2(2-ethylhexanol)→Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy-

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary or primary amine.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The 2-ethylhexyl groups provide hydrophobic interactions, which can affect the compound’s solubility and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, N,N-bis(2-ethylhexyl)-2-methyl-
  • Propanamide, N,N-bis(2-ethylhexyl)-2-ethyl-

Uniqueness

Propanamide, N,N-bis(2-ethylhexyl)-2-hydroxy- is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The hydroxyl group allows for additional hydrogen bonding and can be a site for further chemical modification.

Properties

CAS No.

6334-12-9

Molecular Formula

C19H39NO2

Molecular Weight

313.5 g/mol

IUPAC Name

N,N-bis(2-ethylhexyl)-2-hydroxypropanamide

InChI

InChI=1S/C19H39NO2/c1-6-10-12-17(8-3)14-20(19(22)16(5)21)15-18(9-4)13-11-7-2/h16-18,21H,6-15H2,1-5H3

InChI Key

RQMHAOKBYXXBPW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)O

Origin of Product

United States

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